![molecular formula C8H6ClFN2 B1465841 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine CAS No. 872363-18-3](/img/structure/B1465841.png)
2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine
Overview
Description
2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine is a useful research compound. Its molecular formula is C8H6ClFN2 and its molecular weight is 184.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine” is likely to be an alkylating agent . Alkylating agents are a type of chemical that is capable of introducing an alkyl group into other substances, especially biologically important molecules such as DNA, RNA, and proteins. They are often used in the synthesis of pharmaceuticals and other bioactive compounds .
Mode of Action
As an alkylating agent, “this compound” would interact with its targets (such as DNA, RNA, and proteins) by transferring an alkyl group to these molecules. This can lead to changes in the structure and function of these molecules .
Biochemical Pathways
Alkylating agents in general can interfere with dna replication and transcription, leading to cell death or mutations .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it acts as an alkylating agent on DNA, it could potentially cause DNA damage, leading to cell death or mutations .
Biological Activity
2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological properties, synthesis methodologies, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that contributes to its biological activity. The presence of chlorine and fluorine substituents enhances its chemical reactivity and may influence its pharmacological properties.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives demonstrate efficacy against bacterial strains and fungi. The compound's structure allows for interaction with microbial targets, leading to inhibition of growth.
Anticancer Properties
Imidazo[1,2-a]pyridines have been explored as potential anticancer agents. A study highlighted the synthesis of novel derivatives that act as covalent inhibitors targeting KRAS G12C mutations in cancer cells. The preliminary bio-evaluation indicated that certain derivatives exhibited potent anticancer activity, suggesting a promising avenue for cancer therapeutics .
Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit cholinesterases (AChE and BChE), enzymes involved in neurotransmission. Some derivatives demonstrated IC50 values in the micromolar range, indicating their potential use in treating conditions like Alzheimer's disease .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Micellar Catalysis : This method utilizes surfactants to facilitate reactions in aqueous environments, improving yields and selectivity .
- Photoredox Catalysis : Recent advancements have introduced photoredox catalysis as a means to achieve selective functionalization of the imidazo[1,2-a]pyridine scaffold .
Case Studies
- Anticancer Activity : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against cancer cell lines. Compound I-11 showed significant inhibition of KRAS G12C-mutated NCI-H358 cells, with further studies confirming its mechanism of action through molecular docking experiments .
- Cholinesterase Inhibition : In a comparative study of various imidazo[1,2-a]pyridine derivatives, those with phenyl side chains exhibited superior BChE inhibition compared to others. The most potent inhibitor demonstrated an IC50 value of 65 µM .
Data Summary Table
Scientific Research Applications
GABA-A Receptor Modulation
One of the most significant applications of imidazo[1,2-a]pyridine derivatives, including 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine, lies in their ability to modulate GABA-A receptors. These receptors are critical in the central nervous system (CNS) and are involved in various neurological disorders. Compounds that interact with these receptors can potentially treat conditions such as anxiety disorders, depression, and epilepsy by enhancing or inhibiting neurotransmitter activity .
Table 1: Therapeutic Potential of GABA-A Modulators
Condition | Compound Type | Mechanism of Action |
---|---|---|
Anxiety Disorders | Positive allosteric modulators | Enhances GABA activity |
Epilepsy | Anticonvulsants | Modulates excitatory neurotransmission |
Depression | Antidepressants | Alters serotonin and norepinephrine levels |
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Studies have shown that these compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Case Study: Zolimidine
Zolimidine is an imidazo[1,2-a]pyridine derivative that has been clinically used as an anticancer agent. Its mechanism involves the modulation of specific signaling pathways that lead to tumor cell death .
Bioisosteric Replacement
In drug design, this compound serves as a bioisostere for other pharmacophores. This allows researchers to modify existing drug molecules to enhance their pharmacokinetic properties while maintaining biological activity. The fluorine atom's presence can improve lipophilicity and metabolic stability, making these compounds more effective in vivo .
Synthesis of Novel Heterocycles
The compound is also utilized as a building block in the synthesis of novel heterocyclic compounds. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions, facilitating the development of diverse chemical entities with potential biological activities .
Table 2: Synthetic Routes Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic substitution | Base-catalyzed | Various substituted imidazoles |
Coupling reactions | Metal-catalyzed | Complex heterocycles |
Environmental Considerations in Synthesis
Recent advancements emphasize the importance of environmentally friendly synthetic methods for producing imidazo[1,2-a]pyridine derivatives. Techniques such as microwave-assisted synthesis and solvent-free reactions have been developed to minimize waste and reduce reaction times while maintaining high yields .
Properties
IUPAC Name |
2-(chloromethyl)-6-fluoroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDWGVIMHJIMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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